molecular formula C10H6F2N2 B1434735 5,5'-Difluoro-3,3'-bipyridine CAS No. 1820649-33-9

5,5'-Difluoro-3,3'-bipyridine

Cat. No.: B1434735
CAS No.: 1820649-33-9
M. Wt: 192.16 g/mol
InChI Key: HYELTGIFBABGRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5’-Difluoro-3,3’-bipyridine is a chemical compound with the molecular formula C10H6F2N2 It is a derivative of bipyridine, where two fluorine atoms are substituted at the 5 and 5’ positions of the bipyridine structure

Preparation Methods

Chemical Reactions Analysis

5,5’-Difluoro-3,3’-bipyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5,5’-Difluoro-3,3’-bipyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5’-Difluoro-3,3’-bipyridine largely depends on its role as a ligand. In coordination chemistry, it binds to metal ions through its nitrogen atoms, forming stable complexes. These complexes can participate in various catalytic processes, influencing reaction pathways and outcomes. The molecular targets and pathways involved vary based on the specific application and the metal ion it coordinates with .

Comparison with Similar Compounds

5,5’-Difluoro-3,3’-bipyridine can be compared with other bipyridine derivatives, such as:

The uniqueness of 5,5’-Difluoro-3,3’-bipyridine lies in the presence of fluorine atoms, which impart distinct electronic effects and influence its chemical behavior and applications.

Properties

IUPAC Name

3-fluoro-5-(5-fluoropyridin-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2/c11-9-1-7(3-13-5-9)8-2-10(12)6-14-4-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYELTGIFBABGRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1F)C2=CC(=CN=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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